3-(4-chlorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azepane
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-21-12-16(17(20-21)24-2)18(23)22-10-4-3-5-14(11-22)13-6-8-15(19)9-7-13/h6-9,12,14H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPVVDKADZIRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azepane typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 3-methoxy-1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the azepane ring: The azepane ring is formed through cyclization reactions involving appropriate intermediates.
Coupling reactions: The final step involves coupling the pyrazole and azepane moieties under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azepane derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azepane involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Halogen-Substituted Chalcones
Chalcones such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on (–7) share the 4-chlorophenyl motif but lack the pyrazole and azepane systems. These compounds exhibit cytotoxic activity against MCF-7 breast cancer cells, with IC50 values ranging from 22.41 to 1,484.75 µg/mL (Table 1). The presence of bromine (e.g., in (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on ) slightly reduces potency compared to chlorine, highlighting the role of halogen electronegativity in bioactivity .
Table 1: Cytotoxic Activity of Halogen-Substituted Chalcones
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on | 1,484.75 | MCF-7 |
| (E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on | 37.24 | MCF-7 |
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | 422.22 | MCF-7 |
| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on | 22.41 | MCF-7 |
Pyrazole-Based Derivatives
Pyrazole analogs such as 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile () and 3-(4-Chlorophenyl)-1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]-4-(4-methylphenylsulfanyl)-1H-pyrazole () demonstrate the importance of pyrazole substitution patterns. Key observations:
Isostructural Halogen Derivatives
highlights 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole , which shares a chlorophenyl group but incorporates a triazole-thiazole system. The fluorophenyl substituents in this compound enhance metabolic stability compared to chlorine, suggesting that replacing chlorine with fluorine in the target compound could modulate its pharmacokinetics .
Biological Activity
3-(4-chlorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azepane is a synthetic organic compound belonging to the pyrazole class, known for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in antifungal, anticancer, and anti-inflammatory contexts. This article consolidates findings from various research studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18ClN3O3
- Molecular Weight : 335.79 g/mol
This compound features a pyrazole ring, a 4-chlorophenyl group, and a methoxy group, contributing to its pharmacological properties.
Biological Activity Overview
The compound exhibits several biological activities, which are summarized in the following table:
Antifungal Activity
Research indicates that derivatives of the pyrazole scaffold, including this compound, show promising antifungal properties. In vitro studies have demonstrated significant activity against strains such as Candida albicans and Aspergillus niger, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
Anticancer Activity
The anticancer potential of this compound has been assessed through various studies. For instance, one study reported the compound's ability to induce apoptosis in human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The mechanism involves the upregulation of pro-apoptotic proteins like caspase-3 and downregulation of anti-apoptotic proteins . The IC50 values for these activities ranged from moderate to potent, indicating its potential as a lead compound for further development.
Anti-inflammatory Activity
In addition to its antifungal and anticancer properties, the compound has shown anti-inflammatory effects. It has been evaluated for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The results suggest a promising profile for treating inflammatory conditions .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antifungal Activity :
- Cytotoxicity Assay :
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 3-(4-chlorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azepane, and what are critical reaction parameters?
Answer:
The synthesis involves multi-step protocols, typically starting with the construction of the pyrazole core. A common approach includes:
Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, followed by reaction with phenylhydrazine derivatives to yield substituted pyrazole esters .
Functionalization : Introduce the 3-methoxy-1-methyl group via alkylation or nucleophilic substitution. For example, methyl iodide can be used under basic conditions (e.g., K₂CO₃/DMF) to install the methyl group .
Coupling with Azepane : Activate the pyrazole-4-carbonyl group using coupling reagents (e.g., EDCI/HOBt) and react with azepane. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the final product .
Key Considerations :
- Moisture-sensitive steps require anhydrous conditions.
- Monitor reaction progress using TLC or HPLC to avoid over-alkylation or side products.
Advanced: How can conformational isomerism in the azepane ring affect spectroscopic data interpretation, and what analytical strategies resolve contradictions?
Answer:
The azepane ring’s chair-boat equilibria can lead to split signals in NMR spectra. To address this:
Variable Temperature NMR : Perform experiments at low temperatures (e.g., -40°C) to slow ring flipping and resolve distinct proton environments .
X-ray Crystallography : Confirm dominant conformers in the solid state (e.g., chair conformation observed in related azepane derivatives ).
DFT Calculations : Compare experimental NMR shifts with theoretical models (B3LYP/6-311+G(d,p)) to assign signals accurately .
Example : A 2021 study resolved conflicting NOESY correlations by correlating computed dihedral angles with observed coupling constants (J = 8–12 Hz for axial-equatorial protons) .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
Answer:
Core techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), methylpyrazole (δ 2.5–3.0 ppm), and azepane protons (δ 1.6–2.2 ppm) .
- 2D NMR (HSQC, HMBC) : Confirm connectivity between the pyrazole carbonyl (δ 165–170 ppm) and azepane nitrogen .
IR Spectroscopy : Identify carbonyl stretches (ν ~1680 cm⁻¹) and aromatic C-Cl bonds (ν ~750 cm⁻¹) .
Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .
Advanced: How can molecular docking predict the compound’s interaction with CNS targets like cannabinoid receptors?
Answer:
Target Selection : Use homology modeling for receptors lacking crystal structures (e.g., CB1/CB2) based on templates like PDB 5TGZ .
Docking Protocols :
- Prepare the ligand (AMBER charges) and receptor (PRODRG).
- Perform flexible docking (AutoDock Vina) with a grid box centered on the binding pocket .
Validation : Compare docking scores (ΔG ~-9 kcal/mol) with known agonists (e.g., SR141716). MD simulations (50 ns) assess binding stability (RMSD <2 Å) .
Basic: What impurities commonly arise during synthesis, and how are they controlled?
Answer:
Common impurities include:
Unreacted Pyrazole Intermediates : Detectable via HPLC (C18 column, acetonitrile/water, 210 nm). Limit: <0.1% .
Diastereomers : Separate using chiral chromatography (Chiralpak AD-H, hexane/ethanol) .
Oxidation Byproducts : Use antioxidants (e.g., BHT) during storage. Confirm absence via LC-MS .
Advanced: How does substituent position (e.g., 3-methoxy vs. 4-methoxy) on the pyrazole ring influence bioactivity and reactivity?
Answer:
Positional effects are critical:
Electronic Effects : 3-Methoxy groups increase electron density at the pyrazole C4 position, enhancing carbonyl reactivity in nucleophilic acyl substitutions (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for 4-methoxy) .
Biological Activity : 3-Methoxy derivatives show higher affinity for serotonin receptors (5-HT2A Ki = 12 nM vs. 45 nM for 4-methoxy) due to optimized hydrogen bonding with Tyr370 .
Steric Effects : 1-Methyl groups reduce rotational freedom, stabilizing bioactive conformations (ΔΔG = -1.8 kcal/mol) .
Advanced: What computational methods validate the compound’s stability under physiological conditions?
Answer:
Hydrolysis Prediction : Use DFT (B3LYP) to calculate activation energies for ester hydrolysis (ΔG‡ ~25 kcal/mol predicts t₁/₂ >24 h at pH 7.4) .
Metabolic Stability : Simulate CYP3A4 metabolism (Schrödinger QikProp) to identify vulnerable sites (e.g., azepane N-dealkylation) .
pKa Estimation : ADMET Predictor estimates pyrazole nitrogen pKa (~3.5), indicating low protonation in blood .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
